
4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole, also known as MPTT, is a chemical compound that belongs to the class of triazoles. Triazoles are heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. MPTT has been synthesized and studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has also been found to reduce oxidative stress and inflammation in cells. In addition, 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole in lab experiments is its high yield and purity. This makes it easy to obtain and use in various assays. Another advantage is its broad range of biological activities, which makes it useful for studying various biological processes. However, one limitation of using 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole. One area of interest is its potential use as an anticancer drug. Further studies are needed to determine its efficacy and safety in vivo. Another area of research is its potential use as an antimicrobial agent. Studies are needed to determine its effectiveness against various microorganisms and to investigate its mechanism of action. Additionally, 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole may have potential applications in the field of materials science, particularly in the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole involves the reaction of 2-methylphenylhydrazine with 4-methyl-5-(propan-2-ylsulfanyl)-1,2,3-triazole. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole obtained from this method is high, and the purity of the compound is also good.
Aplicaciones Científicas De Investigación
4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess a range of biological activities, including antimicrobial, antifungal, and antioxidant properties. 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has also been found to exhibit anticancer activity against various cancer cell lines.
Propiedades
IUPAC Name |
4-methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-9(2)17-13-15-14-12(16(13)4)11-8-6-5-7-10(11)3/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCARCCUMUIBVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2C)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
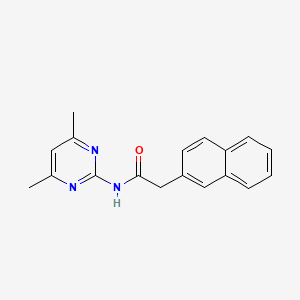
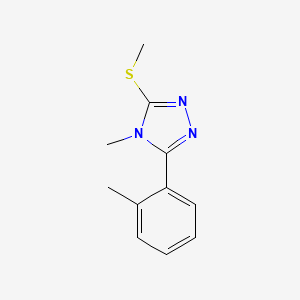
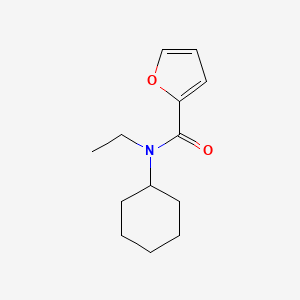
![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)
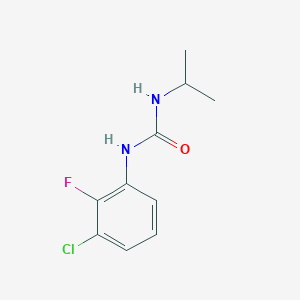
![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)
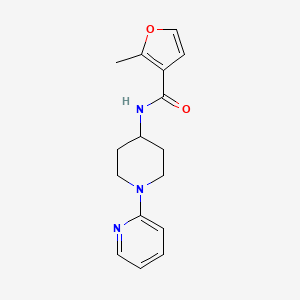
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)
